Cas no 871260-40-1 (Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate)

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,3-Triazole-1-acetic acid, 4-acetyl-, ethyl ester
- Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate
- AKOS006303169
- 871260-40-1
- AB59814
- ETHYL (4-ACETYL-1H-1,2,3-TRIAZOL-1-YL)ACETATE
- EK-0704
- SCHEMBL13827677
- MFCD10697520
- G74983
- ethyl 2-(4-acetyltriazol-1-yl)acetate
- ETHYL2-(4-ACETYL-1H-1,2,3-TRIAZOL-1-YL)ACETATE
- ETHYL 2-(4-ACETYL-1H-1,2,3-TRIAZOL-1-YL)ACETATE
-
- MDL: MFCD10697520
- インチ: InChI=1S/C8H11N3O3/c1-3-14-8(13)5-11-4-7(6(2)12)9-10-11/h4H,3,5H2,1-2H3
- InChIKey: BZTIQLZCLBJUKO-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)CN1C=C(N=N1)C(=O)C
計算された属性
- せいみつぶんしりょう: 197.08004122g/mol
- どういたいしつりょう: 197.08004122g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 74.1Ų
Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM526921-1g |
Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate |
871260-40-1 | 97% | 1g |
$629 | 2022-09-29 | |
Ambeed | A679203-1g |
Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate |
871260-40-1 | 98% | 1g |
$706.0 | 2024-04-16 | |
Enamine | EN300-24218194-2.5g |
ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate |
871260-40-1 | 95% | 2.5g |
$1223.0 | 2022-12-10 | |
Enamine | BBV-38318747-10g |
ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate |
871260-40-1 | 95% | 10g |
$1949.0 | 2023-09-15 | |
Enamine | BBV-38318747-2.5g |
ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate |
871260-40-1 | 95% | 2.5g |
$1223.0 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1600180-100mg |
Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate |
871260-40-1 | 98% | 100mg |
¥1674.00 | 2024-04-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTY649-250mg |
ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate |
871260-40-1 | 95% | 250mg |
¥2290.0 | 2024-04-16 | |
Enamine | EN300-24218194-5.0g |
ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate |
871260-40-1 | 95% | 5.0g |
$1551.0 | 2022-12-10 | |
Enamine | EN300-24218194-10.0g |
ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate |
871260-40-1 | 95% | 10.0g |
$1949.0 | 2022-12-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTY649-1g |
ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate |
871260-40-1 | 95% | 1g |
¥4896.0 | 2024-04-16 |
Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetateに関する追加情報
Recent Advances in the Study of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate (CAS: 871260-40-1)
Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate (CAS: 871260-40-1) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile building block for the synthesis of biologically active molecules, particularly in the development of novel therapeutics. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in drug discovery.
The compound, characterized by its 1,2,3-triazole moiety, has been extensively studied due to its unique chemical properties and its ability to participate in click chemistry reactions. The acetyl group at the 4-position of the triazole ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. Recent research has explored its utility in the development of antimicrobial, anticancer, and anti-inflammatory agents, demonstrating its broad applicability in medicinal chemistry.
One of the key advancements in the study of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate is its role in the synthesis of hybrid molecules. Researchers have successfully coupled this compound with various pharmacophores to create derivatives with enhanced biological activities. For instance, a recent study published in the Journal of Medicinal Chemistry reported the synthesis of a series of triazole-based hybrids exhibiting potent inhibitory effects against bacterial pathogens. The study attributed the enhanced activity to the synergistic effects of the triazole and acetyl functional groups.
In addition to its antimicrobial properties, Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate has shown promise in cancer research. A 2023 study in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound could selectively inhibit the proliferation of cancer cells by targeting specific signaling pathways. The researchers highlighted the compound's ability to modulate key enzymes involved in cell cycle regulation, suggesting its potential as a lead compound for anticancer drug development.
Another area of interest is the compound's application in the development of anti-inflammatory agents. Recent findings indicate that Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate derivatives can effectively suppress the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. A study published in European Journal of Medicinal Chemistry in 2022 reported that these derivatives exhibited significant anti-inflammatory activity in vitro and in vivo, with minimal toxicity.
The synthesis of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate has also seen notable improvements. Recent methodologies have focused on optimizing reaction conditions to achieve higher yields and purity. For example, a 2023 study in Tetrahedron Letters described a novel one-pot synthesis approach using copper-catalyzed azide-alkyne cycloaddition (CuAAC), which significantly reduced reaction times and improved efficiency. This advancement is expected to facilitate the large-scale production of the compound for further research and development.
In conclusion, Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate (CAS: 871260-40-1) continues to be a compound of great interest in chemical biology and medicinal chemistry. Its versatile chemical properties and broad biological activities make it a valuable tool for drug discovery. Future research should focus on exploring its mechanisms of action, optimizing its derivatives for enhanced efficacy, and evaluating its potential in clinical applications. The ongoing advancements in synthesis methodologies and biological evaluations underscore the compound's potential to contribute significantly to the development of novel therapeutics.
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